molecular formula C12H15NO3 B2483826 Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate CAS No. 1400927-61-8

Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate

Cat. No.: B2483826
CAS No.: 1400927-61-8
M. Wt: 221.256
InChI Key: ZUIQXIYKUBCVAI-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to an azepine scaffold, with an ethyl ester group at position 2 and a ketone at position 6. Its structural complexity and functional groups make it a candidate for pharmaceutical and synthetic chemistry research. Related procedures involve multi-step reactions, such as cyclization and substitution, as seen in analogues like ethyl 1-substituted-8-oxo-hexahydrocyclohepta[b]pyrrole-2-carboxylate derivatives .

Properties

IUPAC Name

ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)9-6-10-7-11(14)4-3-5-13(10)8-9/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIQXIYKUBCVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCCC(=O)CC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole derivatives with acylating agents followed by cyclization. For example, the reaction of N-alkylpyrrole with acyl (bromo)acetylenes can produce 2-(acylethynyl)pyrroles, which can then undergo intramolecular cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations:

Ring Systems: The target compound’s pyrroloazepine core distinguishes it from pyrrolopyridine (e.g., 9a, 9b) or quinoxaline-based systems (e.g., ). Larger rings, such as cyclohepta[b]pyrrole derivatives, may exhibit distinct conformational flexibility .

Synthetic Complexity: Spirocyclic derivatives () and quinoxaline-fused systems () require advanced synthetic strategies, whereas the target compound’s synthesis may align with simpler cyclization routes .

Purity and Availability

The target compound is listed at 95% purity in commercial catalogs, suggesting optimized large-scale production .

Pharmacological Potential

While pharmacological data are absent in the evidence, structural parallels to known bioactive compounds can be inferred. For example:

  • Pyrrolopyridine derivatives (e.g., 9a, 9b) are explored as kinase inhibitors or antiviral agents.
  • Spirocyclic systems () are common in drug discovery due to their 3D complexity and target selectivity. The target compound’s azepine ring may enhance membrane permeability compared to smaller heterocycles, though experimental validation is needed.

Biological Activity

Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate (CAS: 1400927-61-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 1400927-61-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group transformations. The Pictet-Spengler reaction is often utilized in synthesizing similar compounds due to its efficiency in forming tetrahydropyrrolo structures .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines. A notable study demonstrated that certain analogues exhibited IC50 values lower than 20 µg/mL against CCRF-CEM leukemia cells .
CompoundCell LineIC50 (µg/mL)
Analogue ACCRF-CEM6.7
Analogue BCCRF-CEM>20

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest efficacy against various bacterial strains. More detailed studies are required to establish its mechanism of action and spectrum of activity.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study published in a peer-reviewed journal highlighted the synthesis of several pyrrolidine derivatives and their subsequent testing against leukemia cells. The results indicated that modifications to the carbon skeleton significantly affected biological activity .
  • Pharmacological Review : A systematic review explored various pharmacological aspects of similar compounds within the pyrrolidine class. It was noted that structural variations could lead to enhanced biological activities such as increased potency against specific cancer types .

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